
5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline: is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine and fluorine atoms on the isoquinoline ring, which imparts unique chemical properties. It is a colorless solid that is stable under normal conditions but can decompose at high temperatures. It is soluble in certain organic solvents such as ethanol and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and fluorination of the tetrahydroisoquinoline scaffold. One common method is the reaction of isoquinoline with bromine and fluorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are conducted in specialized reactors that ensure precise control over reaction conditions such as temperature, pressure, and reagent concentration. Safety measures are also implemented to handle the hazardous nature of bromine and fluorine reagents .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: It can also undergo reduction reactions to yield reduced forms of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Oxidized Products: Oxidized derivatives of the isoquinoline ring.
Reduced Products: Reduced forms of the tetrahydroisoquinoline scaffold.
Scientific Research Applications
Chemistry: 5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated isoquinolines on biological systems. It is also employed in the development of new bioactive molecules with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in the treatment of neurodegenerative disorders and infectious diseases. Its unique chemical structure allows it to interact with specific biological targets, making it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in biological systems. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with enzymes and receptors. This compound can inhibit or activate certain biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-Bromo-1,2,3,4-tetrahydroisoquinoline
- 6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline
- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
Comparison: 5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the simultaneous presence of both bromine and fluorine atoms on the isoquinoline ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity and stability, compared to its mono-halogenated counterparts. The presence of both bromine and fluorine also enhances its biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H8BrF2N |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C9H8BrF2N/c10-8-6-1-2-13-4-5(6)3-7(11)9(8)12/h3,13H,1-2,4H2 |
InChI Key |
YQVCUWWXVBZKOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=C(C(=C21)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


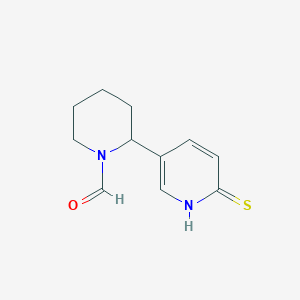
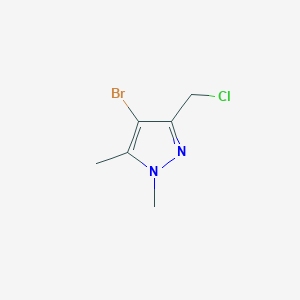



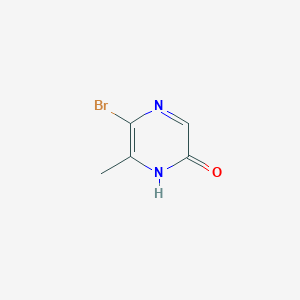
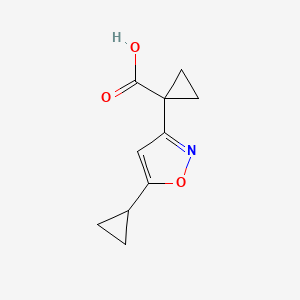
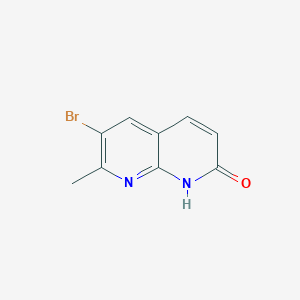
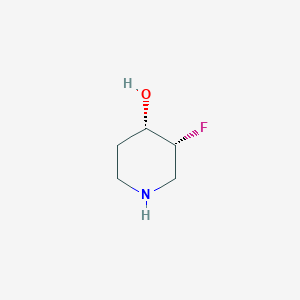
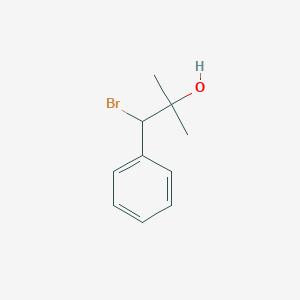

![2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)


